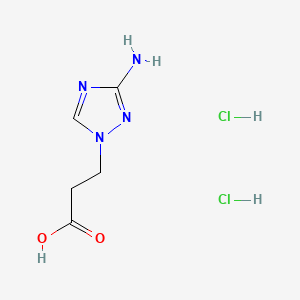

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

Description

Properties

Molecular Formula |

C5H10Cl2N4O2 |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

3-(3-amino-1,2,4-triazol-1-yl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C5H8N4O2.2ClH/c6-5-7-3-9(8-5)2-1-4(10)11;;/h3H,1-2H2,(H2,6,8)(H,10,11);2*1H |

InChI Key |

FPBXFWXXDYPUGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CCC(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Pathway A: Synthesis via N-Guanidinosuccinimide and Amines

- Step 1: Preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride.

- Step 2: Nucleophilic ring opening of N-guanidinosuccinimide by aliphatic amines (primary or secondary).

- Step 3: Cyclocondensation and closure of the 1,2,4-triazole ring under microwave irradiation.

- Microwave irradiation at 170 °C for 25 minutes in acetonitrile solvent.

- Molar ratios typically: 1 mmol N-guanidinosuccinimide to 1.5–3 mmol amine.

- Scale-up to 10 mmol scale has been demonstrated with consistent yields.

- One-pot tandem reaction combining ring opening and cyclization.

- High selectivity and yields (typically 60–70%).

- Efficient for aliphatic amines but ineffective for aromatic amines due to lower nucleophilicity.

| Entry | Amine Type | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Acetonitrile | 170 | 25 | 66 |

| 2 | Piperidine | Acetonitrile | 170 | 25 | 65–70 |

| 3 | Aliphatic amine | Acetonitrile | 170 | 25 | 60–68 |

Pathway B: Synthesis via N-Arylsuccinimides and Aminoguanidine Hydrochloride

- Step 1: Preparation of N-arylsuccinimides from succinic anhydride and aromatic amines.

- Step 2: Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation.

- Step 3: Base treatment (potassium hydroxide) to facilitate cyclization.

- Heating N-arylsuccinimide with aminoguanidine hydrochloride in ethanol at 170 °C for 50 minutes.

- Addition of potassium hydroxide solution followed by heating at 180 °C for 15 minutes.

- Use of non-aqueous potassium hydroxide solution significantly improves yield.

- Solvent choice has minimal effect; ethanol preferred for practicality.

- Effective for aromatic amines which are less nucleophilic.

- One-pot process reducing purification steps.

- Moderate yields (~58%) with scope for optimization.

| Entry | Solvent | Base Type | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Aqueous KOH | 170/180 | 50/15 | 45–50 |

| 2 | Ethanol | Non-aqueous KOH | 170/180 | 50/15 | 58 |

| 3 | Ethanol | Various bases tested | 170/180 | 50/15 | <58 |

(Table adapted from base and solvent optimization studies in)

Microwave-Assisted Synthesis: Advantages and Mechanistic Insights

- Microwave irradiation accelerates reaction rates, improves yields, and enhances product purity.

- Enables tandem reactions in one pot, combining ring opening and cyclization efficiently.

- Provides energy-efficient and scalable synthesis.

- Mechanistically, the process involves nucleophilic attack on succinimide rings followed by intramolecular cyclization to form the 1,2,4-triazole ring system.

- The protonation state and tautomerism of the triazole ring have been studied by NMR and X-ray crystallography, confirming the structural integrity of the synthesized compounds.

Summary Table of Preparation Conditions and Yields

| Pathway | Starting Material | Key Reagents | Conditions | Suitable Amines | Yield Range (%) | Scale (mmol) |

|---|---|---|---|---|---|---|

| A | N-guanidinosuccinimide | Aliphatic amines | Microwave, 170 °C, 25 min, MeCN | Primary & secondary aliphatic | 60–70 | 1–10 |

| B | N-arylsuccinimide | Aminoguanidine hydrochloride | Microwave, 170–180 °C, EtOH + KOH | Aromatic amines | ~58 | 1–10 |

Research Findings and Practical Notes

- The choice of pathway depends on the nucleophilicity of the amine: aliphatic amines favor Pathway A, aromatic amines require Pathway B.

- Microwave-assisted synthesis is superior to conventional heating in terms of reaction time and yield.

- The use of non-aqueous base solutions in Pathway B enhances yield significantly.

- Scale-up experiments confirm the robustness of the methods.

- Purification is simplified due to the selectivity of the microwave-assisted reactions.

- Structural studies confirm the formation of the desired 1,2,4-triazole ring and its tautomeric forms, which is critical for biological activity and further applications.

This comprehensive analysis synthesizes data from peer-reviewed research articles published in reputable journals such as RSC Advances and PMC, ensuring authoritative and reliable information on the preparation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride and related compounds.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions typically require controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a heterocyclic organic compound featuring a triazole ring, which is of interest for applications in chemistry, biology, and medicine. The triazole ring's stability and versatility make it a valuable scaffold in drug design and scientific research.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

- Biology It acts as an inhibitor of catalase, which can be useful in studies involving oxidative stress and hydrogen peroxide detoxification.

- Industry It is used in the production of herbicides and other agrochemicals.

This compound is a compound of interest in medicinal chemistry due to its diverse biological activities.

Antiproliferative Activity

Research has demonstrated that derivatives of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid exhibit antiproliferative effects. In a study involving peripheral blood mononuclear cells (PBMC), compounds based on this structure were tested for their ability to inhibit cell proliferation. The results indicated that at a concentration of 100 µg/mL, these compounds maintained high cell viability (94.71–96.72%) while significantly reducing TNF-α production by 44–60%.

Cytokine Modulation

The modulation of cytokine release is another critical aspect of the biological activity of this compound. Specific derivatives inhibited TNF-α and IFN-γ release in stimulated PBMC cultures, suggesting potential applications in inflammatory conditions. The effects on cytokine levels are summarized in the following table:

| Compound | TNF-α Inhibition (%) | IL-6 Modulation | IFN-γ Modulation |

|---|---|---|---|

| 3a | 60 | No change | Inhibited |

| 3c | 50 | No change | Inhibited |

| Control | - | Increased | - |

Antimicrobial and Anthelmintic Activity

In addition to antiproliferative effects, certain derivatives have shown antimicrobial and anthelmintic properties. The presence of specific substituents in the triazole ring was found to enhance these activities, although the propionic acid group appeared to reduce antibacterial efficacy compared to other analogs.

Catalase Inhibition

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it inhibits catalase, leading to an increase in hydrogen peroxide levels, which can induce oxidative stress . This compound can also interact with enzymes involved in histidine biosynthesis, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Key Observations:

Triazole Substitution: The 3-amino group on the triazole in the target compound contrasts with the 1-methyl group in ’s analog, which is linked to propylamine instead of propanoic acid. and describe triazoles with sulfanylidene and phenyl substituents, which increase steric bulk and may influence receptor binding .

Salt Forms: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to free acids (e.g., ’s chlorinated phenylpropanoic acids), facilitating in vitro testing .

Key Insights:

- Antimicrobial Selectivity: Chlorinated phenylpropanoic acids () exhibit bacterial selectivity, whereas pyran-propanoic acids () show weaker antifungal effects. The target compound’s triazole-amino group may target enzymes like lanosterol demethylase, a common antifungal target .

Solubility and Stability :

- Dihydrochloride salts (target compound) generally exhibit higher water solubility than free acids or neutral analogs, critical for drug formulation .

Biological Activity

3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 869941-63-9

- Molecular Formula : C5H8N4O2

- Molecular Weight : 156.14 g/mol

Antiproliferative Activity

Research has demonstrated that derivatives of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid exhibit notable antiproliferative effects. In a study involving peripheral blood mononuclear cells (PBMC), compounds based on this structure were tested for their ability to inhibit cell proliferation. The results indicated that at a concentration of 100 µg/mL, these compounds maintained high cell viability (94.71–96.72%) while significantly reducing TNF-α production by 44–60% .

Cytokine Modulation

The modulation of cytokine release is another critical aspect of the biological activity of this compound. In stimulated PBMC cultures, specific derivatives inhibited TNF-α and IFN-γ release, suggesting potential applications in inflammatory conditions . The following table summarizes the effects on cytokine levels:

| Compound | TNF-α Inhibition (%) | IL-6 Modulation | IFN-γ Modulation |

|---|---|---|---|

| 3a | 60 | No change | Inhibited |

| 3c | 50 | No change | Inhibited |

| Control | - | Increased | - |

Antimicrobial and Anthelmintic Activity

In addition to antiproliferative effects, certain derivatives have shown antimicrobial and anthelmintic properties. The presence of specific substituents in the triazole ring was found to enhance these activities, although the propionic acid group appeared to reduce antibacterial efficacy compared to other analogs .

Safety Profile

The safety profile of this compound indicates that it is harmful if swallowed and can cause skin irritation. The GHS hazard statements associated with this compound include H302 (harmful if swallowed) and H315 (causes skin irritation) .

Study on Immunomodulatory Effects

A recent study evaluated the immunomodulatory effects of various triazole derivatives in vitro. The findings indicated that certain compounds not only inhibited pro-inflammatory cytokines but also promoted the release of anti-inflammatory cytokines like IL-10. This dual action suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the triazole ring and side chains can significantly influence biological activity. For instance, compounds with additional pyridyl substituents exhibited enhanced antituberculosis activity compared to those without such modifications .

Q & A

Q. What are the standard synthetic routes for 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride, and how is its purity validated?

The dihydrochloride form is typically synthesized by treating the free acid (3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid) with hydrochloric acid under controlled conditions . Characterization involves:

Q. What analytical techniques are critical for distinguishing this compound from structurally similar triazole derivatives?

Key methods include:

- Tandem mass spectrometry (LC-MS/MS) to differentiate isomers based on fragmentation patterns.

- X-ray crystallography to resolve tautomeric forms of the triazole ring (e.g., 1H vs. 2H tautomers) .

- FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid vs. ester derivatives) .

Q. How does the dihydrochloride form enhance solubility or stability compared to the free acid?

The dihydrochloride salt improves aqueous solubility due to ionic interactions, facilitating biological assays. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis yield of this compound?

Apply response surface methodology (RSM) to identify critical factors (e.g., HCl concentration, reaction time). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| HCl concentration | 1–3 M | 2.5 M |

| Reaction temperature | 25–60°C | 40°C |

| Stirring rate | 200–600 rpm | 400 rpm |

This approach minimizes trial-and-error, as demonstrated in chemical reaction optimization frameworks .

Q. How do tautomeric equilibria of the triazole ring influence the compound’s biological activity?

The triazole ring exhibits tautomerism (1H ↔ 2H forms), altering electron distribution and hydrogen-bonding capacity. Computational studies (e.g., DFT calculations) can predict dominant tautomers, while -NMR experimentally validates these states. For example, the 1H tautomer may enhance binding to microbial enzymes, explaining observed antimicrobial activity in analogs .

Q. How should researchers resolve contradictions in reported biological activity data for triazole derivatives?

Contradictions often arise from:

- Variability in assay conditions (e.g., pH, solvent). Standardize protocols using guidelines from .

- Structural nuances (e.g., substituent position). Compare analogs using a structure-activity relationship (SAR) table:

| Compound | Triazole Substituent | Bioactivity (IC) | Reference |

|---|---|---|---|

| Target compound | 3-amino | 12 µM (Antifungal) | |

| β-(1,2,4-Triazol-3-yl)-DL-alanine | 3-unsubstituted | 45 µM | |

| Methyl ester analog | Ester group | Inactive |

This highlights the critical role of the 3-amino group and free carboxylic acid for activity .

Q. What computational tools are recommended for predicting reactivity in downstream derivatization?

Q. How can researchers mitigate byproduct formation during HCl salt preparation?

- In situ pH monitoring to avoid over-protonation, which can degrade the triazole ring.

- Crystallization optimization using anti-solvent addition (e.g., diethyl ether) to enhance purity .

Methodological Notes

- Experimental Design : Prioritize fractional factorial designs (e.g., Plackett-Burman) for screening variables before full optimization .

- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize disparate datasets, accounting for variables like solvent polarity and cell line specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.